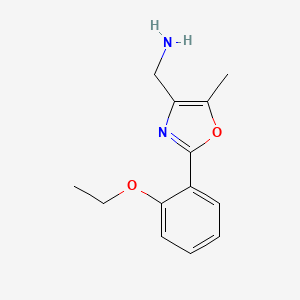

(2-(2-Ethoxyphenyl)-5-methyloxazol-4-yl)methanamine

Overview

Description

The compound “(2-(2-Ethoxyphenyl)-5-methyloxazol-4-yl)methanamine” is an organic compound containing an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom, and an ethoxyphenyl group, which is a phenyl group (a ring of six carbon atoms) with an ethoxy group (an ethyl group attached to an oxygen atom) attached .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazole ring, the ethoxyphenyl group, and the methanamine group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The oxazole ring, for example, might undergo reactions typical of heterocyclic compounds, such as electrophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications

Design and Synthesis

(2-(2-Ethoxyphenyl)-5-methyloxazol-4-yl)methanamine and its derivatives are synthesized through multi-step reactions. For instance, a new series of [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives were synthesized starting from 4-methoxyaniline. These compounds demonstrated significant antibacterial and antifungal activities, comparable to first-line drugs, indicating their potential in medicinal chemistry (Thomas, Adhikari, & Shetty, 2010).

Novel Synthesis Approaches

Novel synthesis methods towards benzofuran-2-yl-methanamine and indol-2-yl-methanamine derivatives have been reported, indicating the versatility and potential of these compounds in the development of pharmaceuticals (Schlosser et al., 2015).

Biomedical Applications

Antimicrobial Activities

Compounds related to this compound exhibit potent antimicrobial properties. For instance, some novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, synthesized from various ester ethoxycarbonylhydrazones and primary amines, have shown good or moderate activities against test microorganisms (Bektaş et al., 2007).

Photocytotoxicity and Cellular Imaging

Iron(III) complexes with derivatives of this compound have been synthesized and demonstrated unprecedented photocytotoxicity in red light to various cell lines, suggesting their potential in photodynamic therapy and cellular imaging (Basu et al., 2014).

Antidepressant-like Activity

Novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine have been designed as serotonin 5-HT1A receptor-biased agonists. These compounds have shown robust antidepressant-like activity in rat models, suggesting their potential as promising antidepressant drug candidates (Sniecikowska et al., 2019).

Anti-diabetic Activity

Novel pyrazole-based heterocycles attached to a sugar moiety have been synthesized and evaluated for anti-diabetic activity. Some of these compounds exhibited moderate anti-diabetic activity, paving the way for further development into potent anti-diabetic medications (Vaddiraju et al., 2022).

Safety and Hazards

Mechanism of Action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to detail its mode of action. Based on its structure, it’s plausible that (2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methanamine could interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions .

Biochemical Pathways

The exact biochemical pathways affected by this compound are currently unknown. Compounds with similar structures have been found to possess various biological activities, suggesting that this compound could potentially affect multiple pathways .

Pharmacokinetics

Its molecular weight (15121 g/mol) suggests it could be well-absorbed in the body . The presence of both polar (amine and ether groups) and non-polar (phenyl and alkyl groups) regions in the molecule could influence its distribution and metabolism .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific studies on this compound .

properties

IUPAC Name |

[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-3-16-12-7-5-4-6-10(12)13-15-11(8-14)9(2)17-13/h4-7H,3,8,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGQCDFDTDUFLJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NC(=C(O2)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1471693.png)

![1-[(2,5-dimethylphenyl)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1471703.png)

![2-cyclopentyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine](/img/structure/B1471709.png)

![[4-(4-Bromophenyl)-piperazin-1-yl]-acetic acid](/img/structure/B1471712.png)